molecular formula C14H14ClNOS B4432913 N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide

N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide

Cat. No. B4432913
M. Wt: 279.8 g/mol
InChI Key: SJPSSGIWYYMARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide, commonly known as CMET, is a chemical compound that has been extensively studied for its potential use in scientific research. CMET is a member of the thiophene class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of CMET is not fully understood. However, it is believed that CMET inhibits the activity of certain enzymes that are involved in cell division and proliferation. CMET has also been shown to induce the expression of certain genes that are involved in apoptosis.
Biochemical and Physiological Effects:
CMET has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CMET has also been shown to have anti-inflammatory properties. CMET has been shown to inhibit the production of certain cytokines that are involved in inflammation. CMET has also been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMET is its high potency. CMET has been shown to be effective at low concentrations, which makes it a valuable tool for scientific research. However, one of the limitations of CMET is its potential toxicity. CMET has been shown to be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CMET. One area of research is the development of more potent derivatives of CMET. Another area of research is the identification of the specific enzymes that are targeted by CMET. This information could help to further our understanding of the mechanism of action of CMET. Finally, research on the potential use of CMET in combination with other anti-cancer agents is an area of active investigation.
Conclusion:
In conclusion, CMET is a promising compound that has been extensively studied for its potential use in scientific research. CMET has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. However, further research is needed to fully understand the mechanism of action of CMET and to identify its potential limitations.

Scientific Research Applications

CMET has been extensively studied for its potential use in scientific research. One of the main applications of CMET is in the field of cancer research. CMET has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10-2-7-13(18-10)14(17)16-9-8-11-3-5-12(15)6-4-11/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSSGIWYYMARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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